tert-butyl 1-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate
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Overview
Description
tert-butyl 1-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate: is a chemical compound with the molecular formula C14H25NO3 and a molecular weight of 255.35 g/mol . This compound is part of the azaspiro family, which is known for its unique spirocyclic structure. The spirocyclic structure is characterized by a bicyclic system where two rings are connected through a single atom, providing the compound with unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate typically involves the reaction of tert-butyl 2-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as chloroform or methanol, and the process is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 1-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
tert-butyl 1-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of tert-butyl 1-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding . Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl 1-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate include:
- tert-butyl 2-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate
- tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
- 7-Boc-2-oxa-7-azaspiro[3.5]nonane
Uniqueness
The uniqueness of this compound lies in its spirocyclic structure, which imparts distinct chemical and physical properties. This structure can enhance the stability and bioavailability of the compound, making it a valuable building block in drug development and other applications .
Properties
CAS No. |
2639408-51-6 |
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Molecular Formula |
C13H23NO4 |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-9-13(10(14)8-15)4-6-17-7-5-13/h10,15H,4-9H2,1-3H3 |
InChI Key |
XNUDDNCVYLKKSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1CO)CCOCC2 |
Purity |
95 |
Origin of Product |
United States |
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